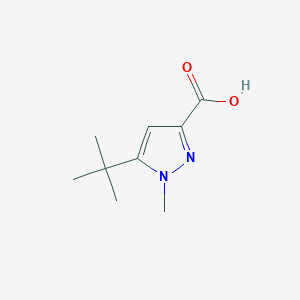

5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

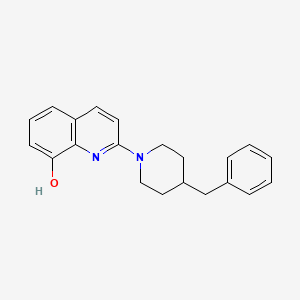

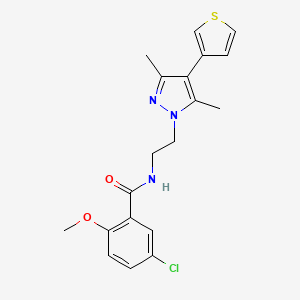

5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C9H14N2O2 . It is a solid substance and is known to be a potent and selective D-amino acid oxidase (DAO) inhibitor . It protects DAO cells from oxidative stress induced by D-Serine .

Synthesis Analysis

The synthesis of pyrazoles, including 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid, involves several methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . The reaction offers mild conditions, broad substrate scope, and excellent functional group tolerance .Molecular Structure Analysis

The molecular structure of 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid consists of a pyrazole ring substituted with a tert-butyl group at the 5-position and a methyl group at the 1-position . The pyrazole ring is also attached to a carboxylic acid group .Chemical Reactions Analysis

Pyrazoles, including 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid, can undergo various chemical reactions. For instance, they can participate in a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates . They can also undergo a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis

5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid is a solid substance . It has a molecular weight of 182.22 g/mol . The compound should be stored in a dry room at normal temperature .科学的研究の応用

Multigram Synthesis and Fluoroalkyl Substitution

One study demonstrates the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to the synthesis of fluorinated pyrazole-4-carboxylic acids on a multigram scale. This process underscores the compound's potential in creating fluorinated analogs for further chemical and pharmaceutical applications (Iminov et al., 2015).

Ugi Reaction and Convertible Reagent Utility

Another application involves the use of tert-butyl amides from Ugi multi-component reactions (MCR) of tert-butyl isocyanide and 5-substituted-1H-pyrazole-3-carboxylic acids with aldehydes and amines. This showcases the compound's role in generating diverse chemical structures through cyclization into dihydropyrazolo[1,5-a]pyrazine-4,7-diones under microwave irradiation, highlighting a novel route to heterocyclic compounds (Nikulnikov et al., 2009).

Novel Synthesis Routes and Intermediate Utility

Research also includes the development of novel synthesis routes for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, indicating the compound's versatility as an intermediate for further chemical transformations. This approach allows for a more efficient synthesis method of the desired carboxamides, demonstrating its importance in organic synthesis processes (Bobko et al., 2012).

Antitumor Agent Synthesis

The compound has been utilized in synthesizing novel methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates as potential antitumor agents. This study underscores its significance in medicinal chemistry, particularly in developing new cancer therapies (Abonía et al., 2011).

Coordination Complexes and Material Science

Additionally, the compound's derivatives have been explored for their coordination and crystallization properties with metal ions like Cu(II) and Co(II), leading to the formation of mononuclear chelate complexes. Such studies highlight its potential application in material science, particularly in the synthesis of coordination polymers with unique structural and functional properties (Radi et al., 2015).

作用機序

Safety and Hazards

The compound is classified under GHS07 for safety . It may cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and avoiding dust formation .

特性

IUPAC Name |

5-tert-butyl-1-methylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-9(2,3)7-5-6(8(12)13)10-11(7)4/h5H,1-4H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQUOPWLXUSFKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NN1C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2640923.png)

![2-{5-[(1-Carboxy-1-methylethyl)carbamoyl] pentanamido}-2-methylpropanoic acid](/img/structure/B2640936.png)

![Ethyl 4-[3-(prop-2-enoylamino)propanoylamino]piperidine-1-carboxylate](/img/structure/B2640937.png)